4-Chloro-3-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride

Description

Chemical Name: 4-Chloro-3-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride

CAS Number: 1220032-08-5 (listed in )

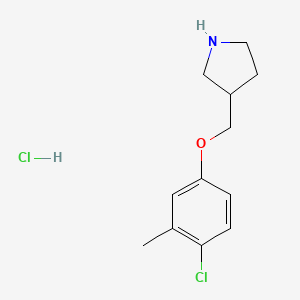

Structure: Comprises a 4-chloro-3-methylphenyl group linked via an ether bond to a pyrrolidinylmethyl moiety, with a hydrochloride counterion. This structure combines aromatic and heterocyclic components, making it relevant for pharmacological and synthetic applications.

Properties

IUPAC Name |

3-[(4-chloro-3-methylphenoxy)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO.ClH/c1-9-6-11(2-3-12(9)13)15-8-10-4-5-14-7-10;/h2-3,6,10,14H,4-5,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNMVBXQWGFBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2CCNC2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride typically involves the reaction of 4-chloro-3-methylphenol with 3-pyrrolidinylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.

Scientific Research Applications

4-Chloro-3-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of conditions related to the central nervous system.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride involves its interaction with adrenergic receptors in the central nervous system. The compound acts as a sympathomimetic agent, mimicking the effects of endogenous neurotransmitters like norepinephrine and epinephrine. This interaction leads to the activation of downstream signaling pathways, resulting in physiological responses such as increased heart rate and blood pressure.

Comparison with Similar Compounds

4-Chloro-3-methylphenyl 3-piperidinylmethyl ether hydrochloride

CAS : 1220018-94-9 ()

Key Differences :

- Heterocyclic Ring : Piperidine (6-membered ring) replaces pyrrolidine (5-membered ring).

- Pharmacological Implications: Piperidine derivatives often exhibit distinct binding affinities due to increased ring size and conformational flexibility. Molecular Formula: Likely C14H19ClNO·HCl (estimated based on pyrrolidine analog).

4-((4-Chloro-3-ethylphenoxy)methyl)piperidine hydrochloride

CAS: Not explicitly provided () Key Differences:

- Aromatic Substituent : Ethyl group replaces methyl at the 3-position of the phenyl ring.

- Impact: Increased hydrophobicity may alter pharmacokinetics (e.g., membrane permeability). Molecular Formula: C14H20ClNO·HCl ().

4-Chloro-1-naphthyl 3-pyrrolidinylmethyl ether hydrochloride

CAS : 68968-08-1 ()

Key Differences :

- Applications: Likely used in receptor-targeting studies due to extended aromaticity. Molecular Formula: C15H17Cl2NO ().

N-Pyrrolidinyl-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-1H-pyrrole-3-carbohydrazide (Compound 19)

CAS: Not explicitly provided () Key Differences:

- Functional Group : Carbohydrazide replaces ether linkage.

- Pharmacological Activity: Acts as a cannabinoid receptor CB2 antagonist, highlighting the role of substituents in target specificity . Analytical Data:

- Melting Point: 141–143°C.

- IR: C=O (1663 cm<sup>-1</sup>), NH (3264 cm<sup>-1</sup>).

- NMR: Confirmed via <sup>1</sup>H and <sup>13</sup>C spectra .

(4-Chloro-3-methylphenyl)hydrazine Hydrochloride

CAS : 221687-08-7 ()

Key Differences :

- Functional Group : Hydrazine replaces the ether-pyrrolidinylmethyl moiety.

- Applications : Used in synthesizing COX-2 inhibitors and prolylcarboxypeptidase inhibitors .

Data Table: Structural and Functional Comparison

Key Observations

Heterocyclic Ring Variations :

- Pyrrolidine (5-membered) vs. piperidine (6-membered) alters steric and electronic properties, influencing receptor binding .

Aromatic Modifications :

Functional Group Impact :

- Ether vs. carbohydrazide groups () determine pharmacological activity, as seen in CB2 antagonism.

Biological Activity

4-Chloro-3-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride is a chemical compound that has garnered interest in various fields of research, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a chloro-substituted aromatic ring and a pyrrolidine moiety, contributing to its potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C12H16ClN

- Molecular Weight : 227.72 g/mol

- CAS Number : 1219957-56-8

The compound's structural features suggest potential interactions with biological targets, making it a candidate for further investigation into its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often exhibit activity through:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognitive functions.

- Enzyme Inhibition : It could act as an inhibitor of certain enzymes, potentially affecting metabolic processes.

Pharmacological Effects

Studies have shown that derivatives of this compound may exhibit:

- Analgesic Properties : Some related compounds have been noted for their pain-relieving effects.

- Antidepressant Activity : There is preliminary evidence suggesting potential benefits in mood disorders.

- Anti-inflammatory Effects : Compounds with similar structures have been explored for their ability to reduce inflammation.

Study 1: Analgesic Activity

A study published in the Journal of Medicinal Chemistry evaluated the analgesic effects of several piperidine derivatives, including those structurally similar to this compound. The results indicated significant pain relief in animal models, suggesting that this class of compounds may be effective analgesics .

Study 2: Antidepressant Potential

In another investigation, researchers assessed the antidepressant-like effects of various pyrrolidine derivatives. The study found that certain compounds exhibited a significant reduction in depressive behaviors in rodent models, indicating a potential therapeutic role for similar structures .

Study 3: Anti-inflammatory Activity

Research published in Pharmacology Reports highlighted the anti-inflammatory properties of piperidine derivatives. The study demonstrated that these compounds could inhibit pro-inflammatory cytokines, suggesting that this compound might also possess similar effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chloro-substituted phenyl and pyrrolidine | Potential analgesic, antidepressant, anti-inflammatory |

| 1-(3-Pyrrolidinyl)piperidine | Piperidine core | Analgesic activity reported |

| 3-Methylfentanyl | Opioid receptor agonist | Strong analgesic effects |

The comparative analysis indicates that while there are similarities among these compounds regarding structure and potential biological activities, the specific interactions and efficacy can vary significantly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.